
1-Palmitoyl-3-oléoyl-sn-glycéro-2-PE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE (1,2-POPE) is a phospholipid that contains palmitic acid and oleic acid at the sn-1 and sn-2 positions, respectively . It is a major component of E. coli lipid bilayers . Vesicles composed of 1,2-POPE can be disrupted by polycationic antimicrobials . It has been used in combination with other lipids in the formation of lipid nanoparticles (LNPs) for spleen- and liver-specific targeting in mice .
Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is C39H76NO8P . The average mass is 717.996 Da and the monoisotopic mass is 717.530884 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE include a boiling point of 741.4±70.0 °C at 760 mmHg, a vapor pressure of 0.0±5.3 mmHg at 25°C, and an enthalpy of vaporization of 117.7±6.0 kJ/mol . The flash point is 402.2±35.7 °C . It is soluble in ethanol, DMSO, and Chloroform:Methanol:Water (73:23:3) at 5mg/mL .Applications De Recherche Scientifique
Recherche sur les troubles neurologiques
Ce composé a été utilisé dans l'étude des troubles neurologiques tels que la maladie d'Alzheimer, la maladie de Parkinson et la maladie de Huntington . Il est utilisé pour simuler la membrane cellulaire neuronale dans la recherche, en particulier dans l'investigation de l'interaction des oligomères du peptide bêta-amyloïde (11–42) avec une membrane lipidique .
Simulation de dynamique moléculaire
En simulation de dynamique moléculaire, ce composé est utilisé pour étudier le mécanisme de formation des pores par les peptides β-amyloïdes (Aβ) . La recherche indique que les oligomères de peptides Aβ (11–42) avec un nombre de peptides supérieur à deux étaient plus susceptibles de conduire à une déformation lipidique et à des canaux aqueux .
Préparation des liposomes
Le 1-Palmitoyl-3-oléoyl-sn-glycéro-2-PE est utilisé dans la préparation des liposomes pour des essais de liaison lipidique . Par exemple, il a été utilisé dans la préparation de liposomes pour l'essai de liaison lipidique de l'activité de la monogalactosyldiacylglycérol synthase (MGD1) dans des échantillons végétaux .
Études de fusion cellulaire
Ce composé est utilisé dans la préparation de liposomes pour la fusion avec des cellules humaines
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE participates in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of micelles, liposomes, and other types of artificial membranes . These interactions are crucial for the structure and function of biological membranes .
Cellular Effects
The effects of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study lipid rafts, which are microdomains in the cell membrane involved in cell signaling .
Molecular Mechanism
The molecular mechanism of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to the structural integrity of cell membranes and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role in biological systems .
Dosage Effects in Animal Models
The effects of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE can vary with different dosages in animal models. Studies have shown that it can have threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-azaniumylethyl [(2R)-1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMYNJDXEOSYBR-OTMQOFQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OP(=O)([O-])OCC[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801335925 |
Source


|
| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884324-34-9 |
Source


|
| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
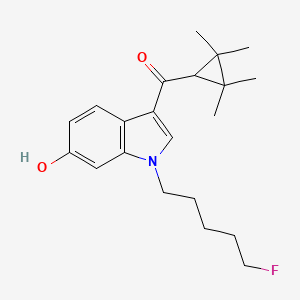
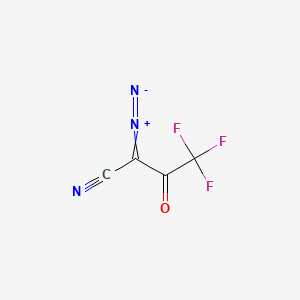
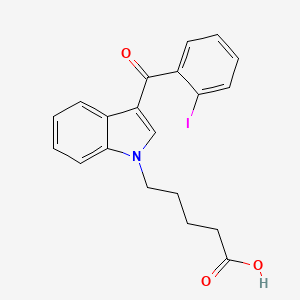
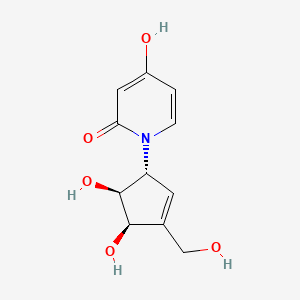


![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)



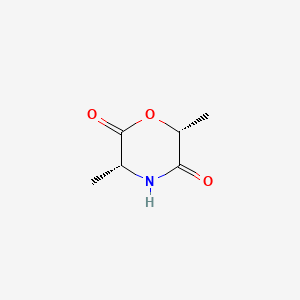
![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)
